molecular formula C14H20N2O2 B7473546 N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide

N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide

Cat. No. B7473546
M. Wt: 248.32 g/mol
InChI Key: NGGHMVXBRPUGOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DMXAA was first discovered in the 1980s as a compound with antitumor properties. It was later found to have the ability to stimulate the immune system, leading to its potential use as an immunostimulant. DMXAA has been studied extensively in preclinical models and has shown promising results in the treatment of various types of cancer.

Mechanism of Action

The exact mechanism of action of DMXAA is not fully understood. It is thought to work by activating the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and other cytokines. This results in the activation of immune cells, such as natural killer cells and T cells, which can then target and kill tumor cells.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to stimulate the production of cytokines, such as interferon-alpha and interleukin-6, which are involved in the immune response. DMXAA has also been shown to induce apoptosis, or programmed cell death, in tumor cells.

Advantages and Limitations for Lab Experiments

One advantage of DMXAA is that it has shown promising results in preclinical models, indicating its potential use as a cancer treatment. However, there are also limitations to its use in lab experiments. DMXAA has been shown to have a narrow therapeutic window, meaning that it can be toxic at higher doses. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in different contexts.

Future Directions

There are a number of future directions for research on DMXAA. One area of focus is on developing more potent analogs of DMXAA that can be used at lower doses. Another area of focus is on understanding the mechanism of action of DMXAA in more detail, which could lead to the development of new immunostimulatory drugs. Finally, there is a need for more clinical trials to test the efficacy and safety of DMXAA in humans.

Synthesis Methods

DMXAA can be synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with dimethylamine and acetic anhydride. The final product is purified through recrystallization.

Scientific Research Applications

DMXAA has been studied extensively in preclinical models, including in vitro and in vivo studies. It has shown promising results in the treatment of various types of cancer, including lung, breast, and colon cancer. DMXAA has been shown to have a direct effect on tumor cells, as well as an indirect effect through the stimulation of the immune system.

properties

IUPAC Name

N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-10-6-11(2)8-12(7-10)14(18)16(5)9-13(17)15(3)4/h6-8H,9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGHMVXBRPUGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)N(C)CC(=O)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide

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